1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene
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Overview
Description
Sulfonyl fluorides, such as the one in your compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are often used in the synthesis of diverse functionalized sulfonyl fluorides .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Chemical Reactions Analysis
Fluorosulfonyl radicals participate in the synthesis of diverse functionalized sulfonyl fluorides . For instance, alkynyl sulfonyl fluorides could undergo transition-metal-free radical 1,2-difunctionalization of unactivated alkenes to access various aliphatic β-alkynylfluorosulfonylalkanes .Scientific Research Applications
Synthesis and Chemical Reactions
1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene serves as a precursor in synthetic chemistry for the development of novel compounds. Luzzio and Chen (2009) demonstrated the use of camphorsulfonic acid to facilitate ortho rearrangement in benzyl ethers, showcasing the compound's role in producing o-(alkoxy-substituted) arylmethylnitrophenols, which are crucial for further chemical transformations (Luzzio & Chen, 2009). Similarly, Hill et al. (2004) explored the synthesis of alpha-fluorosulfonamides, highlighting the compound's potential in introducing fluorine atoms into various molecular frameworks, thus broadening the scope of synthetic chemistry applications (Hill, Liu, & Taylor, 2004).
Material Science and Engineering
In material science, the compound has been implicated in the development of advanced materials. Zhang et al. (2017) discussed the design of novel catholyte materials for non-aqueous redox flow batteries, emphasizing the importance of this compound derivatives in achieving high chemical stability and enhanced performance (Zhang et al., 2017). This research underscores the compound's role in energy storage technologies, where stability and efficiency are paramount.
Fluorescent Molecular Probes
Diwu et al. (1997) highlighted the synthesis and application of fluorescent solvatochromic dyes, where derivatives of this compound played a critical role. These dyes, characterized by their strong solvent-dependent fluorescence, offer valuable tools for biological and chemical sensing, illustrating the compound's utility in developing sensitive detection methods (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Environmental Science and Degradation Studies
The research also extends into environmental science, where the degradation pathways and stability of related compounds under various conditions are studied. For instance, the work on anaerobic O-demethylations showcases the biochemical processes involving similar compounds, contributing to our understanding of environmental degradation mechanisms (Stupperich, Konle, & Eckerskorn, 1996).
Mechanism of Action
Safety and Hazards
While specific safety data for “1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene” is not available, it’s important to handle all chemicals with care. For instance, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a related compound, is considered hazardous. It’s flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO5S/c1-18-11-7-10(8-12(9-11)19-2)13-5-3-4-6-14(13)20-21(15,16)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRCSAUFAMIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2OS(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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